molecular formula C28H26ClN3O2 B15006746 1-(2-chlorobenzyl)-3'-cyclohexyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

1-(2-chlorobenzyl)-3'-cyclohexyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B15006746
M. Wt: 472.0 g/mol
InChI Key: PNBATQOHHZIDRN-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHYL]-3’-CYCLOHEXYL-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and quinazoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-3’-CYCLOHEXYL-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then undergo further cyclization and functionalization to form the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHYL]-3’-CYCLOHEXYL-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions can occur on the aromatic rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHYL]-3’-CYCLOHEXYL-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-3’-CYCLOHEXYL-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-CHLOROPHENYL)METHYL]-3’-CYCLOHEXYL-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLINE]-2,4’-DIONE is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability and specificity in biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H26ClN3O2

Molecular Weight

472.0 g/mol

IUPAC Name

1'-[(2-chlorophenyl)methyl]-3-cyclohexylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C28H26ClN3O2/c29-23-15-7-4-10-19(23)18-31-25-17-9-6-14-22(25)28(27(31)34)30-24-16-8-5-13-21(24)26(33)32(28)20-11-2-1-3-12-20/h4-10,13-17,20,30H,1-3,11-12,18H2

InChI Key

PNBATQOHHZIDRN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6Cl

Origin of Product

United States

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